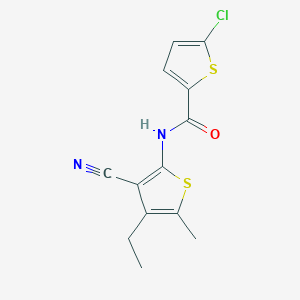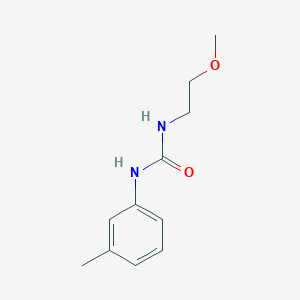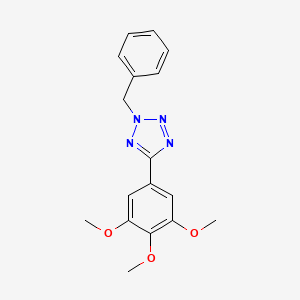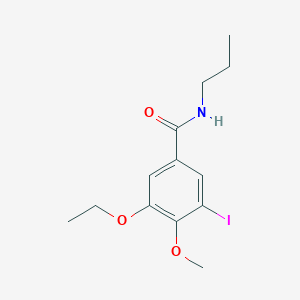![molecular formula C24H27ClN4O2 B4560822 [4-(3-CHLOROBENZYL)PIPERAZINO]{1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE](/img/structure/B4560822.png)
[4-(3-CHLOROBENZYL)PIPERAZINO]{1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE
Overview
Description
[4-(3-CHLOROBENZYL)PIPERAZINO]{1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE is a complex organic compound that features a combination of piperazine, pyrazole, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-CHLOROBENZYL)PIPERAZINO]{1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 3-chlorobenzyl chloride under basic conditions to form 4-(3-chlorobenzyl)piperazine.
Synthesis of the Pyrazole Derivative: Separately, 1H-pyrazole is reacted with 3,5-dimethylphenol in the presence of a suitable base to form 1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole.
Coupling Reaction: The final step involves the coupling of the two intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and pyrazole moieties.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the phenoxy and pyrazole groups.
Reduction: Reduced forms of the methanone moiety.
Substitution: Substituted derivatives at the chlorobenzyl position.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules due to its reactive functional groups.
Biology
In biological research, it is studied for its potential interactions with various biological targets, including enzymes and receptors.
Medicine
The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry
In the industrial sector, it may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [4-(3-CHLOROBENZYL)PIPERAZINO]{1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- [4-(3-Chlorobenzyl)piperazine]
- [1-(3,5-Dimethylphenoxy)methyl-1H-pyrazole]
- [4-(3-Chlorobenzyl)piperazine derivatives]
Uniqueness
The uniqueness of [4-(3-CHLOROBENZYL)PIPERAZINO]{1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity compared to its individual components or similar compounds.
Properties
IUPAC Name |
[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-[1-[(3,5-dimethylphenoxy)methyl]pyrazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O2/c1-18-12-19(2)14-22(13-18)31-17-29-7-6-23(26-29)24(30)28-10-8-27(9-11-28)16-20-4-3-5-21(25)15-20/h3-7,12-15H,8-11,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTJCLBWMBBYME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCN2C=CC(=N2)C(=O)N3CCN(CC3)CC4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B4560739.png)
![[2-chloro-4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]phenyl] furan-2-carboxylate](/img/structure/B4560741.png)



![4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-4-oxo-2-butenoic acid](/img/structure/B4560785.png)


![N-[[1-(2-Methoxyethyl)-1H-benzimidazol-2-yl]methyl]-N-methylacetamide](/img/structure/B4560806.png)

![Ethyl 2-[6-(4-isopropylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridin-1-YL]acetate](/img/structure/B4560824.png)
![METHYL 3-({[4-(3,4-DICHLOROPHENYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE](/img/structure/B4560827.png)

![4,7,7-TRIMETHYL-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE](/img/structure/B4560849.png)
